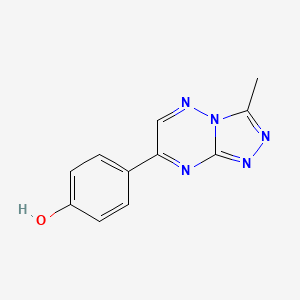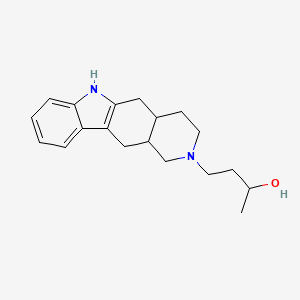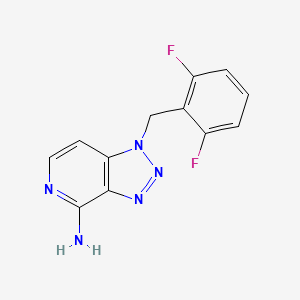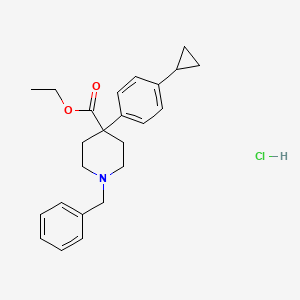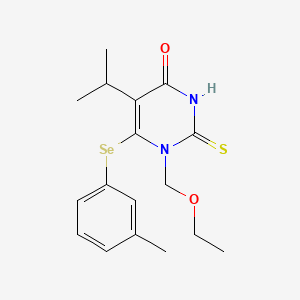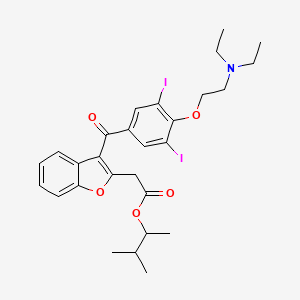
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-((1Z)-2-phenylethenyl)-6-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pirimidindiona, 1-((2-hidroxietoxi)metil)-5-((1Z)-2-feniletenil)-6-(feniltio)- es un complejo compuesto orgánico con una estructura única que incluye grupos pirimidindiona, hidroxietoxi, feniletenil y feniltio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4(1H,3H)-Pirimidindiona, 1-((2-hidroxietoxi)metil)-5-((1Z)-2-feniletenil)-6-(feniltio)- típicamente involucra múltiples pasos, incluyendo la formación del núcleo de pirimidindiona, la introducción del grupo hidroxietoxi y la adición de grupos feniletenil y feniltio. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2,4(1H,3H)-Pirimidindiona, 1-((2-hidroxietoxi)metil)-5-((1Z)-2-feniletenil)-6-(feniltio)- puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel significativo en la determinación del resultado de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una variedad de productos.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pirimidindiona, 1-((2-hidroxietoxi)metil)-5-((1Z)-2-feniletenil)-6-(feniltio)- tiene varias aplicaciones de investigación científica, incluyendo:
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como una sonda bioquímica o como un precursor de compuestos biológicamente activos.
Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.
Industria: La estructura única del compuesto puede hacerlo útil en el desarrollo de nuevos materiales o como un catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo por el cual 2,4(1H,3H)-Pirimidindiona, 1-((2-hidroxietoxi)metil)-5-((1Z)-2-feniletenil)-6-(feniltio)- ejerce sus efectos depende de sus interacciones específicas con los objetivos moleculares. Estas interacciones pueden involucrar la unión a enzimas, receptores u otras biomoléculas, lo que lleva a cambios en las vías celulares y las respuestas fisiológicas. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 2,4(1H,3H)-Pirimidindiona, 1-((2-hidroxietoxi)metil)-5-((1Z)-2-feniletenil)-6-(feniltio)- incluyen otros derivados de pirimidindiona con diferentes sustituyentes. Estos compuestos pueden compartir algunas características estructurales pero difieren en sus propiedades químicas y biológicas.
Singularidad
La singularidad de 2,4(1H,3H)-Pirimidindiona, 1-((2-hidroxietoxi)metil)-5-((1Z)-2-feniletenil)-6-(feniltio)- radica en su combinación específica de grupos funcionales, que confieren una reactividad química distinta y posibles aplicaciones. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para la investigación y el uso industrial.
Propiedades
Número CAS |
131194-26-8 |
|---|---|
Fórmula molecular |
C21H20N2O4S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-[(Z)-2-phenylethenyl]-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O4S/c24-13-14-27-15-23-20(28-17-9-5-2-6-10-17)18(19(25)22-21(23)26)12-11-16-7-3-1-4-8-16/h1-12,24H,13-15H2,(H,22,25,26)/b12-11- |
Clave InChI |
MARXYUXLVABKCN-QXMHVHEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



